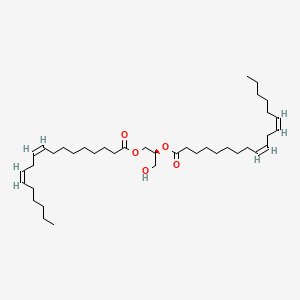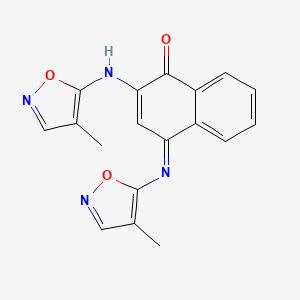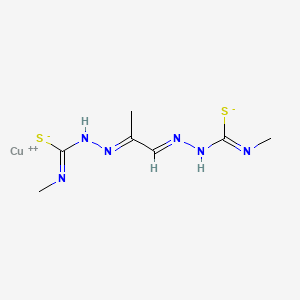
1,2-Dilinoleoil-sn-glicerol
Descripción general
Descripción
El 1,2-Dilinoleoil-sn-glicerol es un compuesto de diacilglicerol con cadenas laterales de ácido linoleico unidas tanto en las posiciones sn-1 como sn-2. Es una molécula lipídica que se encuentra en varias membranas biológicas, incluidas las mitocondrias del hígado de rata y las membranas de cloroplastos de espinacas . Este compuesto se ha identificado como un biomarcador para predecir la preeclampsia en el embarazo temprano .
Aplicaciones Científicas De Investigación
El 1,2-Dilinoleoil-sn-glicerol tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo para estudiar los mecanismos de oxidación e hidrólisis de lípidos.
Biología: Investigado por su papel en la señalización celular y la estructura de la membrana.
Medicina: Explorado como un biomarcador para predecir la preeclampsia en mujeres embarazadas.
Industria: Utilizado en la producción de surfactantes y emulsionantes de base biológica.
Mecanismo De Acción
El 1,2-Dilinoleoil-sn-glicerol ejerce sus efectos a través de su función como diacilglicerol. Actúa como un mensajero secundario en las vías de señalización celular, particularmente en la activación de la proteína quinasa C (PKC). La unión del this compound a la PKC conduce a su activación, que a su vez regula varios procesos celulares como el crecimiento celular, la diferenciación y la apoptosis .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
1,2-Dilinoleoyl-sn-glycerol is involved in several biochemical reactions, primarily as a substrate for enzymes like diacylglycerol kinase and protein kinase C. Diacylglycerol kinase phosphorylates 1,2-Dilinoleoyl-sn-glycerol to produce phosphatidic acid, a key intermediate in lipid biosynthesis . Protein kinase C, on the other hand, is activated by 1,2-Dilinoleoyl-sn-glycerol, leading to the phosphorylation of various target proteins involved in cell growth, differentiation, and apoptosis . Additionally, 1,2-Dilinoleoyl-sn-glycerol interacts with other biomolecules such as phospholipase C, which hydrolyzes phosphatidylinositol 4,5-bisphosphate to generate diacylglycerol and inositol trisphosphate .
Cellular Effects
1,2-Dilinoleoyl-sn-glycerol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It activates protein kinase C, which in turn modulates several signaling pathways such as the mitogen-activated protein kinase pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells pathway . These pathways are crucial for regulating cell proliferation, differentiation, and survival. Furthermore, 1,2-Dilinoleoyl-sn-glycerol affects gene expression by activating transcription factors like activator protein 1 and nuclear factor kappa-light-chain-enhancer of activated B cells . It also plays a role in lipid metabolism by serving as a substrate for lipid biosynthesis and degradation .
Molecular Mechanism
The molecular mechanism of 1,2-Dilinoleoyl-sn-glycerol involves its interaction with various enzymes and proteins. It binds to and activates protein kinase C, leading to the phosphorylation of target proteins involved in cellular signaling . This activation is mediated by the binding of 1,2-Dilinoleoyl-sn-glycerol to the C1 domain of protein kinase C, which induces a conformational change that allows the enzyme to interact with its substrates . Additionally, 1,2-Dilinoleoyl-sn-glycerol is phosphorylated by diacylglycerol kinase to produce phosphatidic acid, which serves as a precursor for the synthesis of other lipids . This phosphorylation is crucial for maintaining the balance between diacylglycerol and phosphatidic acid levels in cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Dilinoleoyl-sn-glycerol can change over time due to its stability and degradation. Studies have shown that 1,2-Dilinoleoyl-sn-glycerol is relatively stable under physiological conditions but can be degraded by lipases and other enzymes over time . Long-term exposure to 1,2-Dilinoleoyl-sn-glycerol in in vitro and in vivo studies has demonstrated its impact on cellular function, including alterations in cell signaling, gene expression, and lipid metabolism . These effects are time-dependent and can vary based on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of 1,2-Dilinoleoyl-sn-glycerol in animal models vary with different dosages. Low to moderate doses of 1,2-Dilinoleoyl-sn-glycerol have been shown to activate protein kinase C and modulate cellular signaling pathways without causing significant toxicity . High doses of 1,2-Dilinoleoyl-sn-glycerol can lead to adverse effects such as lipid accumulation, oxidative stress, and inflammation . These toxic effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
1,2-Dilinoleoyl-sn-glycerol is involved in several metabolic pathways, including lipid biosynthesis and degradation. It serves as a substrate for diacylglycerol kinase, which phosphorylates it to produce phosphatidic acid . Phosphatidic acid is then converted to other lipids such as phosphatidylcholine and phosphatidylethanolamine through the Kennedy pathway . Additionally, 1,2-Dilinoleoyl-sn-glycerol can be hydrolyzed by lipases to release free fatty acids and glycerol, which are further metabolized through beta-oxidation and glycolysis, respectively . These metabolic pathways are crucial for maintaining cellular lipid homeostasis and energy production .
Transport and Distribution
1,2-Dilinoleoyl-sn-glycerol is transported and distributed within cells and tissues through various mechanisms. It can be incorporated into cellular membranes, where it interacts with other lipids and proteins to modulate membrane fluidity and function . Additionally, 1,2-Dilinoleoyl-sn-glycerol can be transported by lipid-binding proteins such as fatty acid-binding proteins and lipoproteins, which facilitate its distribution to different cellular compartments and tissues . These transport mechanisms are essential for the proper localization and function of 1,2-Dilinoleoyl-sn-glycerol in cells .
Subcellular Localization
The subcellular localization of 1,2-Dilinoleoyl-sn-glycerol is primarily within cellular membranes, including the plasma membrane, endoplasmic reticulum, and Golgi apparatus . It is also found in lipid droplets, where it plays a role in lipid storage and metabolism . The localization of 1,2-Dilinoleoyl-sn-glycerol is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This subcellular distribution is crucial for its activity and function in various cellular processes .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El 1,2-Dilinoleoil-sn-glicerol se puede sintetizar mediante la esterificación de glicerol con ácido linoleico. La reacción normalmente implica el uso de un catalizador como ácido sulfúrico o ácido p-toluensulfónico para facilitar el proceso de esterificación . La reacción se lleva a cabo en condiciones de reflujo y el producto se purifica mediante cromatografía en columna.
Métodos de producción industrial
En entornos industriales, el this compound se produce mediante métodos enzimáticos utilizando lipasas. Estas enzimas catalizan la esterificación de glicerol con ácido linoleico en condiciones suaves, lo que da como resultado altos rendimientos y pureza . El proceso enzimático es preferible debido a su especificidad y naturaleza ecológica.
Análisis De Reacciones Químicas
Tipos de reacciones
El 1,2-Dilinoleoil-sn-glicerol experimenta varias reacciones químicas, que incluyen:
Oxidación: Las cadenas de ácido linoleico pueden oxidarse para formar hidroperóxidos y otros productos de oxidación.
Hidrólisis: Los enlaces éster pueden hidrolizarse para liberar ácidos grasos libres y glicerol.
Transesterificación: Los grupos éster se pueden intercambiar con otros ácidos grasos en presencia de un catalizador.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ozono.
Hidrólisis: Se pueden usar condiciones ácidas o básicas, con ácido clorhídrico o hidróxido de sodio como reactivos típicos.
Transesterificación: Se utilizan catalizadores como metóxido de sodio o lipasas para facilitar la reacción.
Principales productos formados
Oxidación: Hidroperóxidos, aldehídos y cetonas.
Hidrólisis: Ácido linoleico libre y glicerol.
Transesterificación: Nuevos compuestos de diacilglicerol con diferentes cadenas de ácidos grasos.
Comparación Con Compuestos Similares
Compuestos similares
1,2-Dioleoil-sn-glicerol: Estructura similar pero con cadenas de ácido oleico en lugar de ácido linoleico.
1,2-Dipalmitoil-sn-glicerol: Contiene cadenas de ácido palmítico.
1,2-Dilinolenoyl-sn-glicerol: Contiene cadenas de ácido linolénico.
Singularidad
El 1,2-Dilinoleoil-sn-glicerol es único debido a sus cadenas específicas de ácido linoleico, que confieren propiedades biológicas distintas. Su papel como biomarcador para la preeclampsia y su participación en vías de señalización celular específicas resaltan su importancia tanto en investigación como en aplicaciones clínicas .
Propiedades
IUPAC Name |
[(2S)-3-hydroxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37,40H,3-10,15-16,21-36H2,1-2H3/b13-11-,14-12-,19-17-,20-18-/t37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGBAQLIFKSMEM-ZHARMHCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H68O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401309796 | |
| Record name | 1,2-Dilinoleoyl-sn-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401309796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
617.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | DG(18:2(9Z,12Z)/18:2(9Z,12Z)/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0007248 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
24529-89-3 | |
| Record name | 1,2-Dilinoleoyl-sn-glycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24529-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl 1,2-dilinoleate, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024529893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dilinoleoyl-sn-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401309796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCERYL 1,2-DILINOLEATE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/092781L31G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-Chloro-2-[N'-(2-nitro-benzylidene)-hydrazino]-pyrimidin-4-ylamine](/img/structure/B1241965.png)
![N'-[(E)-1-(2,4-dichlorophenyl)methylidene]-N-phenyl-2-pyridinecarbohydrazonamide](/img/structure/B1241966.png)
![4-methyl-N'-[(1-naphthylacetyl)oxy]benzenecarboximidamide](/img/structure/B1241967.png)

![4-[(1Z,3Z)-2,3-diisocyano-4-(4-methoxyphenyl)buta-1,3-dien-1-yl]phenyl hydrogen sulfate](/img/structure/B1241971.png)
![5-[3-(2-Bicyclo[2.2.1]heptanyloxy)-4-methoxyphenyl]-1,3-diazinan-2-one](/img/structure/B1241974.png)
![4-[6-[3-Chloro-4-methoxyphenyl]spiro[2.4]hept-5-en-5-yl]benzenesulfonamide](/img/structure/B1241975.png)
![2-Chloro-N-methyl-9-[(1S,2S,4S,5R)-4-(phosphonooxy)-5-[(phosphonooxy)methyl]bicyclo[3.1.0]hexane-2-yl]-9H-purine-6-amine](/img/structure/B1241976.png)
phosphinyl]acetyl]-, (4S)-](/img/structure/B1241978.png)
